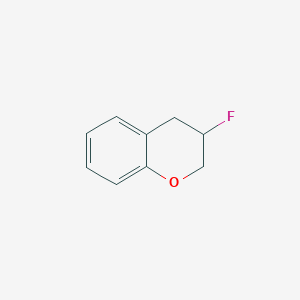

3-Fluorochroman

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

3-fluoro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H9FO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6H2 |

InChI Key |

MNNHSKKUQDWMJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CC=CC=C21)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluorochroman and Its Derivatives

Stereoselective and Enantioselective Synthesis of 3-Fluorochroman Scaffolds

The synthesis of this compound scaffolds with high levels of stereocontrol is a significant area of research. Chemists employ asymmetric catalysis and dynamic kinetic resolution to create these valuable chiral molecules.

Asymmetric Catalysis for Chiral 3-Fluorochromans

Asymmetric catalysis is a cornerstone for the synthesis of enantioenriched 3-fluorochromans. Various catalytic systems have been developed to control the stereochemical outcome of fluorination and subsequent transformations.

A notable strategy for creating enantioenriched 3-fluorochromans involves an iodine(I)/iodine(III) catalysis strategy. nih.gov This method achieves the direct fluorocyclization of allyl phenyl ethers to yield this compound scaffolds with enantiomeric ratios up to 7:93. nih.gov The process relies on the in-situ generation of an active ArIF₂ species. nih.gov

This metal-free fluorocyclization employs an inexpensive organocatalyst like p-iodotoluene, an oxidant such as Selectfluor®, and an HF source. nih.gov Mechanistic studies using deuterated probes have confirmed that the reaction proceeds through a stereospecific process consistent with a type IIinv pathway. nih.gov The catalysis is dependent on the oxidative capability of Selectfluor®, with HF acting as both a fluoride (B91410) source and a Brønsted acid activator. nih.gov This approach is significant as it provides direct access to novel scaffolds that exhibit the stereoelectronic gauche effect, a key conformational feature influenced by the fluorine atom. nih.gov

Table 1: Iodine(I)/Iodine(III) Catalyzed Enantioselective Fluorocyclization

| Substrate | Catalyst System | Oxidant | Enantiomeric Ratio (e.r.) | Reference |

|---|

The asymmetric transfer hydrogenation (ATH) of 3-fluorochromanones using ruthenium(II) catalysts provides a highly efficient route to enantioenriched cis-3-fluorochroman-4-ols. nih.govacs.org This reaction proceeds through a dynamic kinetic resolution process under mild conditions, utilizing a low loading of the catalyst and a formic acid/triethylamine (B128534) (HCO₂H/Et₃N) mixture as the hydrogen source. nih.govacs.org

The process affords the reduced fluorinated alcohols in good yields (80–96%), with high diastereomeric ratios (up to 99:1 dr) and excellent enantioselectivities (up to >99% ee). nih.govacs.org The ruthenium complex (R,R)-A has been identified as a particularly effective catalyst for this transformation. acs.org The efficiency of this ATH method was demonstrated through a gram-scale synthesis of (3R,4S)-3-fluorochroman-4-ol, which was isolated in 98% yield with a 98:2 diastereomeric ratio and >99% enantiomeric excess. acs.org

Table 2: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives

| Substrate (3-Fluorochromanone) | Catalyst | Yield (%) | Diastereomeric Ratio (dr, cis:trans) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Unsubstituted | (R,R)-A | 95 | 97:3 | 99 | acs.org |

| 6-Chloro | (R,R)-A | 96 | 99:1 | >99 | acs.org |

| 6-Bromo | (R,R)-A | 95 | 98:2 | >99 | acs.org |

| 6-Methyl | (R,R)-A | 94 | 98:2 | >99 | acs.org |

Rhodium(III)-catalyzed asymmetric transfer hydrogenation has been successfully applied to 3-substituted chromones, such as 3-formylchromones, to produce enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives. nih.gov This method also operates via a dynamic kinetic resolution pathway. Using a low catalyst loading and a formic acid/triethylamine (HCO₂H/Et₃N) mixture, the reaction yields the reduced products in good yields, with high diastereomeric ratios (up to 98:2 dr) and excellent enantioselectivities (up to >99% ee). nih.gov

While highly effective for certain substituted chromones, when a Rh(III) complex was applied to the ATH of 3-fluorochromanone, it resulted in lower diastereoselectivity and yield compared to the optimized Ruthenium(II) catalyst. acs.org This highlights the importance of catalyst selection for specific substrates within the chromanone family.

The synthesis of chiral α-fluoro ketones is essential for producing precursors to compounds like 3-fluorochromanone. A highly effective method for creating related chiral α-haloketones is the enantioselective decarboxylative chlorination of β-ketocarboxylic acids. researchgate.net This reaction proceeds under mild organocatalytic conditions, using a chiral amine catalyst in the presence of a chlorinating agent like N-chlorosuccinimide (NCS). researchgate.net This approach provides an efficient route to chiral α-chloroketones, which can serve as versatile precursors for various medicinally relevant derivatives. researchgate.net The resulting α-chloroketones can undergo subsequent SN2 reactions, demonstrating their utility as building blocks for more complex chiral molecules. researchgate.net

Dynamic Kinetic Resolution Strategies in this compound Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product. wikipedia.org This is achieved by combining a rapid, in-situ racemization of the starting material with a highly selective, irreversible kinetic resolution step. princeton.edu

In the synthesis of chiral 3-fluorochromans, DKR is prominently featured in the asymmetric transfer hydrogenation of 3-fluorochromanones. nih.govacs.org The key to this process is the epimerization of the fluorine-bearing stereocenter at the C3 position of the 3-fluorochromanone under the basic reaction conditions provided by the triethylamine in the hydrogen source mixture. acs.org This epimerization allows the (3R)- and (3S)-enantiomers to interconvert. wikipedia.orgprinceton.edu

The chiral ruthenium or rhodium catalyst then selectively catalyzes the hydrogenation of the carbonyl group of one of these rapidly equilibrating enantiomers at a much faster rate than the other. acs.orgnih.gov This irreversible reduction effectively removes one enantiomer from the equilibrium, causing the remaining substrate to continuously racemize to replenish the more reactive form, in accordance with the Curtin-Hammett principle. princeton.edu This dynamic process ultimately funnels the entire racemic starting material into a single diastereomer of the product, cis-3-fluorochroman-4-ol, with very high enantiomeric excess. nih.govacs.org

Cyclization and Ring-Forming Reactions for Chroman Nuclei

The construction of the core chroman ring system is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to this end, with fluorocyclization protocols being of particular importance for the direct introduction of the fluorine atom at the C3 position.

Fluorocyclization Protocols

A prominent method for the direct synthesis of 3-fluorochromans is the electrophilic fluorocyclization of aryl allyl ethers. This approach offers an efficient route to the this compound scaffold in a single, atom-economical step. Research has demonstrated the use of an iodine(I)/iodine(III) catalysis strategy to achieve the enantioselective fluorocyclization of aryl allyl ethers. nih.gov In this method, an in situ generated aryldifluoroiodine(III) species (ArIF2) acts as the fluorine-transfer agent.

The reaction typically employs Selectfluor® as the fluorine source and a chiral iodoarene catalyst. The process is carried out in a biphasic system, often using dichloromethane (B109758) (CH2Cl2) and an amine-hydrofluoric acid complex (amine·HF). nih.gov The choice of the amine and the ratio of amine to HF can be tuned to optimize the reaction yield and enantioselectivity. For instance, two primary methods have been established: Method A using an amine:HF ratio of 1:5 and Method B with a 1:7.5 ratio, allowing for the synthesis of a range of functionalized 3-fluorochromans. nih.gov

The proposed mechanism involves the initial reaction of the iodoarene catalyst with Selectfluor® and the HF source to generate the active ArIF2 species. This is followed by the electrophilic attack of the fluorinating agent on the double bond of the aryl allyl ether, leading to the formation of a fluoronium ion intermediate. Subsequent intramolecular cyclization via attack of the phenolic oxygen results in the formation of the this compound ring system. Mechanistic studies using deuterated substrates have confirmed a stereospecific process. nih.gov

Table 1: Enantioselective Fluorocyclization of Aryl Allyl Ethers

| Entry | Substrate (Aryl Allyl Ether) | Catalyst | Fluorinating Agent | Solvent System | Method | Yield (%) | Enantiomeric Ratio (e.r.) | Citation |

| 1 | Phenyl allyl ether | 2,4-Di-tert-butyl-6-iodophenyl phenyl ether | Selectfluor® | CH2Cl2 / Amine·HF | A (1:5) | 55 | 13:87 | nih.gov |

| 2 | 4-Bromophenyl allyl ether | 2,4-Di-tert-butyl-6-iodophenyl phenyl ether | Selectfluor® | CH2Cl2 / Amine·HF | A (1:5) | 55 | 13:87 | nih.gov |

| 3 | 4-Cyanophenyl allyl ether | 2,4-Di-tert-butyl-6-iodophenyl phenyl ether | Selectfluor® | CH2Cl2 / Amine·HF | B (1:7.5) | 70 | 7:93 | nih.gov |

| 4 | 4-Nitrophenyl allyl ether | 2,4-Di-tert-butyl-6-iodophenyl phenyl ether | Selectfluor® | CH2Cl2 / Amine·HF | B (1:7.5) | 65 | 10:90 | nih.gov |

Synthesis of Fluorinated Chromenes and Chromanones as Intermediates

The synthesis of this compound can also be approached through the preparation of fluorinated chromene and chromanone intermediates, followed by subsequent reduction or other transformations.

3-Fluorochromene: The synthesis of 3-fluorochromene can be envisioned through several routes, although specific literature examples are scarce. A plausible approach involves the dehydrofluorination of a 3,4-difluorochroman or the Wittig-type olefination of a suitable precursor. Another potential route could involve the fluorination of a chroman-3-ol (B1617384) derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

3-Fluorochromanone: The preparation of 3-fluorochromanone is a key step for subsequent reduction to this compound or conversion to other derivatives. One established method for the synthesis of α-haloketones is the direct halogenation of the corresponding ketone. Therefore, 3-fluorochromanone could be synthesized by the direct fluorination of chroman-4-one using an electrophilic fluorine source like Selectfluor®. The reaction is typically carried out in a suitable organic solvent, and the reactivity can be influenced by the presence of a catalyst or promoter.

Hydrogenation and Reduction Methodologies for this compound Synthesis

Hydrogenation and reduction reactions are fundamental transformations for the synthesis of this compound, particularly from unsaturated precursors like 3-fluorochromene or functionalized intermediates such as 3-fluorochromanone.

A significant advancement in this area is the asymmetric transfer hydrogenation of 3-fluorochromanone derivatives to produce enantioenriched cis-3-fluorochroman-4-ols. This method employs a Ru(II)-catalyzed dynamic kinetic resolution process. The reaction utilizes a tethered Cp*Rh(III)-diamine catalyst and an azeotropic mixture of formic acid and triethylamine (HCO2H/NEt3) as the hydrogen source. This approach provides access to chiral this compound-4-ols with high yields and excellent enantioselectivities.

For the direct synthesis of this compound, the catalytic hydrogenation of 3-fluorochromene represents a straightforward approach. This reaction would typically involve the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) would be critical to achieve efficient reduction of the double bond without affecting the fluorine substituent or the chroman ring system.

Table 2: Asymmetric Transfer Hydrogenation of 3-Fluorochromanone

| Substrate | Catalyst | Hydrogen Source | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| This compound-4-one | Ru(II)-PHOX | HCOOH/Et3N | cis-3-Fluorochroman-4-ol | High | >20:1 | up to >99 |

Multi-Component Reactions and Domino Processes in this compound Synthesis

Multi-component reactions (MCRs) and domino processes offer powerful and efficient strategies for the rapid assembly of complex molecular architectures from simple starting materials in a single operation, thereby adhering to the principles of green chemistry.

Ugi Four-Component Condensation for Fluorochroman Carboxamide Derivatives

The Ugi four-component condensation is a versatile MCR that involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgnih.govnumberanalytics.com This reaction is known for its high atom economy and the ability to generate a wide diversity of products. nih.govgeorgiasouthern.edu

While direct literature examples for the synthesis of this compound carboxamide derivatives via the Ugi reaction are not prevalent, a synthetic route can be proposed based on the established mechanism. The key starting material would be a chroman derivative containing one of the four required functionalities. For instance, a 3-formyl- or 3-aminomethyl-3-fluorochroman could serve as the aldehyde or amine component, respectively.

Proposed Synthetic Route: A plausible Ugi reaction to generate a this compound carboxamide derivative would involve the reaction of a this compound-X derivative (where X is an aldehyde, amine, carboxylic acid, or isocyanide functionality), along with the other three requisite components. For example, reacting 3-amino-3-fluorochroman with an aldehyde, a carboxylic acid, and an isocyanide would yield the corresponding N-(this compound-3-yl)-α-acylamino carboxamide. The reaction is typically carried out in a polar solvent like methanol (B129727) or dimethylformamide at room temperature. wikipedia.org

Catalyst-Free Domino Reactions for Chromen-4-one Derivatives

Domino reactions, also known as tandem or cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. Catalyst-free domino reactions are particularly attractive from an environmental and economic perspective.

Research has described a catalyst-free, three-component domino reaction for the synthesis of (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]chromen-4-ones. researchgate.net This reaction proceeds through a sequence of a Michael-type addition-elimination, a nucleophilic attack of an enamine to a carbonyl group, and a final deoxygenation. While this specific example does not yield a fluorinated product, the principle can be extended to the synthesis of 3-fluorochromen-4-one derivatives.

Proposed Synthetic Route: A potential catalyst-free domino approach to 3-fluorochromen-4-one could involve the reaction of a suitably fluorinated precursor. For instance, a reaction between a 2-hydroxyacetophenone (B1195853) bearing a fluorine substituent and a fluorinated three-carbon synthon under thermal conditions could potentially lead to the formation of a 3-fluorochromen-4-one derivative through a sequence of condensation and cyclization reactions. The development of such a domino process would offer a highly efficient route to these valuable intermediates.

Transition Metal-Catalyzed Coupling Reactions for Substituted Chromanones

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis of substituted chromanones, which are key precursors to this compound and its derivatives. These reactions, particularly those employing palladium catalysts, facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This allows for the introduction of a wide array of substituents onto the chromanone framework, which is crucial for developing a diverse library of compounds for further chemical and biological evaluation. The most prominent of these methods include the Suzuki-Miyaura, Heck, Negishi, and Sonogashira coupling reactions. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orglibretexts.orgwikipedia.org

The general mechanism for many of these palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where a ligand from an organometallic reagent is transferred to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgwwjmrd.com This reaction is particularly valuable in the synthesis of substituted chromanones due to its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

A notable application is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones. researchgate.netnih.gov This reaction provides an efficient route to chiral chromanones bearing tetrasubstituted stereocenters. By employing chiral N,N-ligands, such as pyridine-dihydroisoquinoline (PyDHIQ) ligands, high yields and excellent enantioselectivities can be achieved. For instance, the reaction of various 2-substituted chromones with a range of arylboronic acids in the presence of a palladium catalyst and a chiral ligand can produce the desired substituted chromanones in up to 98% yield and 99% enantiomeric excess. nih.gov

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.orgnumberanalytics.com This reaction has been effectively applied to the synthesis of alkenyl-substituted chromones. researchgate.net

Research has demonstrated the utility of the Heck reaction in coupling bromochromones with various terminal alkenes. The reactivity of the bromochromone substrate is significantly influenced by the position of the bromine atom on the chromone (B188151) ring system. For example, reactions can be carried out under phosphine-free conditions using a phase-transfer catalyst, which often leads to shorter reaction times and higher yields. researchgate.net

Below is a table summarizing the Heck coupling of various bromochromones with different alkenes:

| Bromochromone Reactant | Alkene Coupling Partner | Catalyst System | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Bromochromone | Styrene | Pd(OAc)2/TBAB | K2CO3 | 6-Styrylchromone | 85 | researchgate.net |

| 8-Bromochromone | Styrene | Pd(OAc)2/TBAB | K2CO3 | 8-Styrylchromone | 72 | researchgate.net |

| 3-Bromochromone | n-Butyl acrylate | Pd(OAc)2/PPh3 | Et3N | 3-(2-Butoxycarbonylethenyl)chromone | 90 | researchgate.net |

Negishi Coupling

The Negishi coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity, selectivity, and broad substrate scope, including the ability to couple sp3-hybridized carbon atoms. wikipedia.orgchem-station.com While specific examples in chromanone synthesis are less commonly reported than Suzuki or Heck reactions, the principles of Negishi coupling are highly applicable. Organozinc reagents can be prepared from a variety of precursors and are generally more reactive than organoboron or organotin compounds, which can be advantageous in certain synthetic routes. jk-sci.com The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgjk-sci.com

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orgnumberanalytics.com The introduction of an alkynyl group onto the chromanone scaffold via Sonogashira coupling provides a versatile handle for further transformations, such as the synthesis of triazole-containing derivatives or for constructing more complex fused-ring systems. The reactivity of the halide in the Sonogashira reaction generally follows the order I > Br > Cl. wikipedia.org

Chemical Transformations and Derivatization Strategies of 3 Fluorochroman

Functionalization Reactions of the 3-Fluorochroman Core

The functionalization of the chroman skeleton is often achieved by leveraging the reactivity of highly versatile precursors. These precursors contain multiple electrophilic sites, allowing for the introduction of various functional groups and the construction of complex heterocyclic systems that can subsequently be fluorinated.

3-Formylchromone is a key building block in chromone (B188151) chemistry, characterized by three distinct electrophilic centers: the C-2 and C-4 positions of the pyrone ring and the carbon atom of the formyl group. researchgate.netsciforum.net This reactivity makes it a valuable precursor for synthesizing a multitude of heterocyclic compounds. sciforum.netmdpi.com The reactions of 3-formylchromones with various nucleophiles serve as a foundational strategy for constructing complex chromane-based frameworks.

The γ-pyrone ring in 3-formylchromone is susceptible to opening upon attack by nucleophiles, which is a key step in many of its transformations. mdpi.com A wide range of nucleophiles have been employed in reactions with 3-formylchromones:

Active Methylene Compounds: Condensation reactions with malonic acid derivatives, in the presence of a base like pyridine, yield (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivatives. mdpi.com Similarly, reactions with barbituric acid derivatives and other five-membered heterocycles lead to various condensation products. mdpi.comresearchgate.net

Amines and Amine Derivatives: Reactions with primary aryl and hetarylamines can produce a wide array of products. d-nb.info The reaction with cyclic secondary amines, such as morpholine (B109124) or pyrrolidine, can lead to the formation of (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones or ring-opened enaminoketones, depending on the solvent and reaction conditions. d-nb.info Prolonged heating with azoles like imidazole (B134444) can result in symmetrical 3,3'-[(azol-1-yl)methylene]bis(4H-chromen-4-ones). d-nb.info

Other Nucleophiles: Treatment with hydroxylamine (B1172632) hydrochloride can result in the formation of chromeno[3,4-d]isoxazole derivatives. researchgate.net The reaction of 3-formylchromones with N-substituted glycine (B1666218) derivatives, catalyzed by CuBr, can produce functionalized chromeno[2,3-b]pyrrol-4(1H)-ones through a cascade reaction. researchgate.net

These transformations generate highly functionalized chromone and chromanone skeletons, which are ideal substrates for subsequent steps, such as reduction and fluorination, to ultimately yield diverse this compound analogs.

Post-Synthetic Modifications for Diverse this compound Derivatives

Once a core this compound or a suitable precursor is synthesized, post-synthetic modifications are employed to introduce additional functional groups or alter existing ones. These strategies are crucial for fine-tuning the properties of the molecule and creating structural diversity.

Deoxofluorination is a powerful method for converting alcohols into alkyl fluorides. cas.cn In the context of this compound chemistry, this reaction can be applied to a chroman structure bearing both a fluorine atom and a hydroxyl group (a fluoro alcohol) to generate a difluorinated chroman. For instance, a 3-fluoro-4-hydroxychroman could be converted into a 3,4-difluorochroman. This transformation typically proceeds via an SN2 mechanism, involving the in-situ activation of the alcohol's hydroxyl group, followed by nucleophilic displacement with a fluoride (B91410) ion. princeton.edu

A variety of reagents have been developed for this purpose, each with distinct characteristics regarding stability, reactivity, and functional group tolerance. cas.cnresearchgate.net

| Reagent Class | Examples | Characteristics |

| Aminosulfuranes | DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor | Commonly used but can be thermally unstable and may promote elimination side reactions. cas.cnresearchgate.net |

| Sulfonyl Fluorides | PyFluor, PBSF (Perfluoro-1-butanesulfonyl fluoride) | Offer a good balance of high reactivity and greater stability compared to aminosulfuranes. cas.cnorganic-chemistry.org |

| Aryl Fluorosulfonates | 4-(methylsulfonyl)phenyl sulfurofluoridate | Readily available, stable, and efficient for fluorinating primary and secondary alcohols under mild conditions. cas.cn |

| All-Carbon Reagents | CpFluors (3,3-difluoro-1,2-diarylcyclopropenes) | A newer class of reagents with tunable reactivity based on electronic properties. researchgate.net |

| Photoredox Catalysis | Selectfluor® with an Ir(III) photocatalyst | A radical-mediated approach that is particularly effective for tertiary alcohols, complementing traditional nucleophilic methods. princeton.edu |

The choice of reagent is critical and depends on the specific substrate and the desired outcome. The development of milder and more selective reagents has expanded the scope of deoxofluorination, making it a viable strategy for producing difluorinated chroman derivatives. cas.cnprinceton.edu

α-Chloro-α-fluoro ketones are valuable synthetic intermediates for creating fluorinated organic molecules. nih.govresearchgate.net An α-chloro-α-fluoro ketone integrated into a chroman framework, such as a 2-chloro-2-fluorochroman-4-one, serves as a versatile precursor for a range of this compound derivatives. These precursors can be synthesized through methods like the decarboxylative chlorination of α-fluoro-β-oxocarboxylic acids using N-chlorosuccinimide (NCS). researchgate.net

Once formed, these precursors can undergo various transformations:

Base-Mediated Elimination: Treatment with a base can induce the elimination of HCl to produce α-fluoroenones. For example, a 2-chloro-2-fluorochroman-4-one could yield a 2-fluorochromen-4-one. researchgate.net

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce new functional groups at the C-2 position.

Reduction: The ketone functionality can be reduced to an alcohol, which can then participate in further reactions, including the deoxofluorination described previously.

This strategy allows for the controlled introduction of fluorine and another handle (chlorine) that can be selectively manipulated to build molecular complexity. nih.govresearchgate.net

Derivatization Strategies for Enhanced Analytical Characterization of this compound Analogs

For analytical purposes, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary. libretexts.orgnih.gov this compound analogs bearing polar functional groups such as alcohols, amines, or carboxylic acids may exhibit poor chromatographic behavior (e.g., low volatility, peak tailing) or weak detector response. Derivatization converts these polar groups into less polar, more volatile, and more easily detectable forms. libretexts.org

Common derivatization techniques applicable to this compound analogs include:

Silylation: This is one of the most widely used methods for GC analysis. An active hydrogen on an alcohol, phenol, carboxylic acid, or amine is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS derivatives are more volatile, more thermally stable, and generally produce sharper chromatographic peaks. libretexts.org

Acylation: This technique involves reacting the analyte with a reagent to form esters, amides, or thioesters. For GC with electron capture detection (ECD), fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are particularly useful. nih.govresearchgate.net They create derivatives that are highly sensitive to ECD, allowing for very low detection limits. This method is especially effective for amines. nih.govresearchgate.net

Alkylation: This method replaces active hydrogens with an alkyl group. A primary application is the esterification of carboxylic acids to form more volatile esters, which exhibit improved chromatographic behavior compared to the free acids. libretexts.org

The selection of a derivatization strategy depends on the functional groups present on the this compound analog and the analytical technique being employed. nih.govnih.gov

| Derivatization Method | Target Functional Group(s) | Common Reagents | Purpose/Advantage |

| Silylation | Alcohols, Carboxylic Acids, Amines, Phenols | BSTFA, TMCS | Increases volatility and thermal stability for GC analysis. libretexts.org |

| Acylation | Amines, Alcohols | TFAA, PFPA, HFBA | Improves chromatographic peak shape; fluorinated derivatives enhance sensitivity for GC-ECD. nih.govresearchgate.net |

| Alkylation | Carboxylic Acids | Alkyl halides | Forms more volatile esters for improved GC performance. libretexts.org |

Advanced Spectroscopic Characterization of 3 Fluorochroman Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of 3-fluorochroman. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by factors like hybridization and the proximity of electronegative atoms such as oxygen and fluorine. libretexts.orglibretexts.org

In the ¹H NMR spectrum of this compound, protons are expected to appear in distinct regions. The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region (δ 6.5–8.0 ppm). oregonstate.edu The protons on the dihydropyran ring are more shielded and appear further upfield. Specifically, the benzylic protons at position C4 (–CH₂–Ar) and the protons at position C2 (–O–CH₂–) would likely fall in the δ 2.5–3.0 ppm and δ 3.5–4.5 ppm ranges, respectively. oregonstate.educhemistrysteps.com The proton at C3, being attached to the same carbon as the electronegative fluorine atom, would be significantly deshielded.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The presence of the electronegative oxygen and fluorine atoms significantly influences the chemical shifts of the adjacent carbons. The carbon atom C3, directly bonded to fluorine, is expected to show a large downfield shift and exhibit a strong one-bond carbon-fluorine coupling (¹JCF). Other carbons in the dihydropyran ring (C2 and C4) and the aromatic ring will also show characteristic shifts and may display smaller, long-range C-F coupling. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical shifts for chroman structures and the known effects of fluorine substitution.

| Atom Position | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Key Influences |

| Aromatic (C5-C8) | 6.5 - 7.5 | 115 - 150 | Benzene ring, ether linkage |

| C2 | ~3.5 - 4.5 | ~60 - 70 | Adjacent to ether oxygen |

| C3 | ~4.5 - 5.5 | ~85 - 95 (doublet due to ¹JCF) | Adjacent to fluorine and ether oxygen |

| C4 | ~2.5 - 3.0 | ~20 - 30 | Benzylic position |

¹⁹F NMR is an exceptionally powerful and sensitive technique for studying fluorinated compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. wikipedia.org Its key advantages include a very wide chemical shift range (around 800 ppm), which minimizes signal overlap, and its sensitivity to the local electronic environment. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would likely show a single primary signal, as there is only one fluorine atom. The precise chemical shift of this signal provides a unique fingerprint of the fluorine's environment within the chroman ring system. For aryl fluorides, chemical shifts typically appear between -100 and -200 ppm relative to a standard like CFCl₃. researchgate.net The signal for the fluorine at the C3 position would be a multiplet due to spin-spin coupling with adjacent protons (vicinal coupling, ³JHF), providing direct evidence for its location on the saturated dihydropyran ring.

Table 2: Key Properties and Applications of ¹⁹F NMR for this compound

| Property | Description | Relevance to this compound |

| Natural Abundance | 100% | High signal-to-noise ratio, enabling easy detection. |

| Spin | ½ | Results in sharp signals and predictable coupling patterns. |

| Chemical Shift Range | ~800 ppm | High resolution and minimal signal overlap, even in complex molecules. wikipedia.org |

| Coupling | ¹⁹F couples with ¹H and ¹³C | Provides crucial information on the connectivity and spatial relationship between the fluorine atom and the rest of the molecule. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. specac.com

In an IR spectrum, absorption of infrared radiation occurs when a molecular vibration leads to a change in the molecular dipole moment. libretexts.org For this compound, strong absorptions are expected for the C-O-C ether linkage and the C-F bond due to their polarity. The C-F bond stretch is particularly notable and typically appears in the 1000-1400 cm⁻¹ region, which is often clear of other strong signals. wikipedia.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ range are usually strong in the Raman spectrum. The C-F bond also gives rise to a characteristic Raman signal. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | ~1450 - 1600 | Medium-Strong |

| Aryl Ether | C-O-C | ~1200 - 1270 (asymmetric) | Variable | Strong (IR) |

| Alkyl Fluoride (B91410) | C-F | ~1000 - 1400 | ~500 - 800 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. wikipedia.org

In a typical electron ionization (EI) mass spectrum of this compound (molecular weight: 152.16 g/mol ), the molecular ion peak (M⁺˙) would be expected at m/z = 152. The fragmentation of this ion provides valuable structural information. As a cyclic ether, this compound is expected to undergo characteristic cleavage of the dihydropyran ring. nih.govresearchgate.netscribd.com One major fragmentation pathway involves a retro-Diels-Alder (RDA) reaction, breaking the ether ring. Another common pathway is α-cleavage, where the bond adjacent to the oxygen atom breaks. wikipedia.org The loss of the fluorine atom (as an F˙ radical, 19 Da) or an HF molecule (20 Da) are also plausible fragmentation steps.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 152 | [C₉H₉FO]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [C₉H₉O]⁺ | Loss of F˙ radical from M⁺˙ |

| 122 | [C₈H₆O]⁺˙ | RDA fragmentation with loss of CH₂CHF |

| 94 | [C₆H₅OH]⁺˙ | Cleavage of the ether ring |

| 77 | [C₆H₅]⁺ | Loss of H from benzene ring after further fragmentation |

X-ray Crystallography for Solid-State Structure Determination

Table 5: Representative Crystallographic Data for a Fluorinated Chroman Derivative: (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.3742 (3) |

| b (Å) | 4.76845 (12) |

| c (Å) | 11.0212 (3) |

| β (°) | 114.202 (4) |

| Volume (ų) | 449.35 (3) |

| Z | 2 |

Fluorescence Spectroscopy in Mechanistic Studies and Probe Development

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is highly sensitive and is widely used to study electronic transitions and to develop fluorescent probes for detecting specific analytes. chemistrysteps.com

While the parent this compound is not expected to be strongly fluorescent, the chroman and, more commonly, the related chromone (B188151) scaffold are key components in the design of advanced fluorescent probes. nih.govnih.govrsc.orgnih.gov These probes often work via mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). For example, a chromone-rhodamine derivative has been designed as a probe for metal ions like Zn(II) and Al(III), where binding to the ion modulates the fluorescence output, leading to a "turn-on" or ratiometric response. nih.gov Similarly, chromone-based probes have been developed for the selective detection of Fe(III) ions and hydrogen sulfide (B99878) (H₂S). nih.govrsc.orgbohrium.com The substitution pattern on the chromone core, including the potential placement of fluorine atoms, can be used to fine-tune the spectroscopic and binding properties of these probes. nih.govacs.org

Table 6: Applications of Chroman/Chromone Scaffolds in Fluorescence Probe Development

| Probe Type | Target Analyte | Sensing Mechanism | Typical Observation |

| Chromone-Rhodamine Hybrid | Zn(II), Al(III) | FRET / PET Inhibition | Ratiometric or "turn-on" fluorescence. nih.gov |

| Chromone-Schiff Base | Fe(III) | PET / CHEF | Fluorescence quenching ("turn-off"). nih.govbohrium.com |

| Chromone Derivative | Pd(II) | ESIPT / CHEF | Ratiometric fluorescence enhancement. rsc.org |

| Chromone Derivative | H₂S | Reduction of a recognition group | "Turn-on" fluorescence with a large Stokes shift. rsc.org |

Computational Chemistry and Molecular Modeling in 3 Fluorochroman Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level.

A typical DFT study involves selecting a functional and a basis set to approximate the complex equations of quantum mechanics. The choice of these can significantly impact the accuracy of the results.

Table 1: Common DFT Functionals and Basis Sets in Organic Reaction Analysis

| Method Category | Examples | Typical Application |

| DFT Functionals | B3LYP, M06-2X, ωB97X-D | Calculating the energies and geometries of molecules and transition states. |

| Basis Sets | 6-31G*, def2-SVP, LanL2DZ | Defining the set of functions used to build molecular orbitals. |

This table represents common methods used in computational organic chemistry; specific applications to 3-fluorochroman itself are not published.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to predict the properties of molecules in their excited states, which is particularly useful for simulating electronic spectra like UV-Vis. researchgate.net This can help in the characterization of compounds and the determination of absolute configurations by comparing calculated spectra with experimental data. researchgate.net A search of the scientific literature did not yield specific studies where TDDFT was used to predict the spectroscopic properties of this compound. However, the technique is widely applied to other organic molecules, including complex natural products, to elucidate their structures. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing insight into conformational preferences and flexibility. researchgate.net Such simulations can reveal how a molecule like this compound might behave in different environments, such as in a solvent or near a biological receptor. The fluorine atom can significantly influence the conformational preferences of the chroman ring system. researchgate.net Despite the potential insights, specific MD simulation studies focused on the conformational analysis of this compound have not been reported in the literature. However, MD simulations are frequently used for related classes of compounds to understand how binding to a protein might induce conformational changes. researchgate.netmdpi.com

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates. mdpi.comresearchgate.net While the biological activity of various chroman derivatives suggests they are of interest to medicinal chemists, researchgate.net specific molecular docking studies featuring this compound as the ligand are not available in published research. Docking studies have been performed on related flavonoid structures, such as homoisoflavonoids, to investigate their binding to enzyme active sites. researchgate.net

Computational Studies in Reaction Mechanism Elucidation and Stereoselectivity Prediction

This is the area where computational chemistry has been most significantly applied in relation to this compound. The synthesis of enantioenriched cis-3-fluorochroman-4-ols from 3-fluorochromanone derivatives via Ru(II)-catalyzed asymmetric transfer hydrogenation is a key transformation. researchgate.netacs.orgacs.orgresearchgate.net DFT calculations have been essential in rationalizing the high diastereo- and enantioselectivities observed in these reactions. acs.orgnih.gov

Computational models of the reaction's transition states can reveal the subtle non-covalent interactions, such as hydrogen bonds and CH/π interactions, between the catalyst and the substrate that dictate the stereochemical outcome. acs.org For example, DFT calculations for Noyori-Ikariya type ruthenium catalysts have shown their ability to direct stereoselectivity through interactions with the catalyst's SO2 region. acs.org In the hydrogenation of 3-fluorinated chromones, it was suggested that interactions between the fluorine atom and the catalyst might play a role in the observed selectivity. rsc.org These computational investigations are critical for optimizing reaction conditions and designing more efficient and selective catalysts. rsc.org

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies of 3 Fluorochroman Derivatives

In Vitro Biological Screening of 3-Fluorochroman Analogs

The biological potential of this compound and its analogs is being investigated across several therapeutic areas. In vitro assays provide the initial, crucial insights into the efficacy and selectivity of these compounds, guiding further structural modifications and development.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes involved in disease pathogenesis is a key area of research. These studies are fundamental to understanding their mechanism of action and for establishing structure-activity relationships.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. nih.govcapes.gov.br While direct studies on this compound are limited, research on related chromone (B188151) and flavonoid derivatives provides valuable insights into the potential of this scaffold as an alpha-glucosidase inhibitor.

A study on chromone derivatives isolated from the marine fungus Penicillium thomii demonstrated significant α-glucosidase inhibitory activity. nih.govmdpi.com Several of the isolated compounds exhibited IC50 values more potent than the standard drug, acarbose. nih.govmdpi.com The structure-activity relationship (SAR) analysis from this study indicated that the presence of a hydroxyl group in the side chain might decrease the inhibitory effects. mdpi.com

Furthermore, a computational analysis of chromenone derivatives has highlighted the importance of polarizability and the presence of hydrogen bond acceptor/donor groups for α-glucosidase inhibitory activity. nih.gov The study also suggested that the logarithm of aqueous solubility (LogS) and the molar refractivity on the van der Waals surface area positively contribute to the inhibitory activity. nih.gov

Research on flavonoids, which share a similar core structure with chromans, has also shown potent α-glucosidase inhibition. nih.govnih.govresearchgate.net SAR studies on flavonoids have revealed that the number of phenolic hydroxyl groups on the B ring has a positive effect on their inhibitory activity, whereas glycosylation tends to decrease it. nih.gov A flavonoid with two catechol groups in the A- and B-rings, along with a 3-OH group at the C-ring, was found to be exceptionally active. nih.gov The introduction of a fluorine atom, as seen in a series of synthesized flavonoid derivatives, has been shown to effectively increase the inhibition activity against α-glucosidase. frontiersin.org

Table 1: α-Glucosidase Inhibitory Activity of Selected Chromone and Flavonoid Derivatives

| Compound | Source/Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9 (Penithochromone A) | Chromone derivative | 688 | mdpi.com |

| Compound 10 (Penithochromone C) | Chromone derivative | 268 | mdpi.com |

| Flavonoid with two catechol groups | Flavonoid | Significantly lower than acarbose | nih.gov |

| Flavonoid derivative with bromine group | Flavonoid derivative | 15.71 ± 0.21 | frontiersin.org |

| Flavonoid derivative with fluorine group | Flavonoid derivative | 19.66 ± 0.04 | frontiersin.org |

| Acarbose (Standard) | - | 1300 | nih.govmdpi.com |

Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB) is a virulence factor that disrupts host cell signaling, making it a promising target for anti-tubercular drug development. nih.gov While there are no direct studies on this compound's effect on PtpB, research on related chromone derivatives against other protein tyrosine phosphatases (PTPs) offers a preliminary understanding.

A study on formylchromone (B10848765) derivatives identified them as inhibitors of the human protein tyrosine phosphatase PTP1B, with the most potent compound showing an IC50 of 4.3 µM. nih.gov However, this compound was not selective against microbial PTPases like YPTP1 and YOP. nih.gov This highlights the challenge of achieving selectivity for bacterial PTPs over human orthologs.

Another study investigating synthetic chalcones, which are biosynthetic precursors to flavonoids, found that while some compounds inhibited the mycobacterial PtpA, they did not show activity against PtpB. ubc.ca This suggests that even within the same class of compounds, there can be selectivity for different mycobacterial phosphatases. The development of a potent and selective inhibitor for M. tuberculosis PtpB, (oxalylamino-methylene)-thiophene sulfonamide (OMTS), with an IC50 of 440 nM, demonstrates that specific inhibition is achievable. nih.gov

The potential for this compound derivatives as PtpB inhibitors remains an open area for investigation. The introduction of the fluorine atom could potentially enhance binding affinity and selectivity, a hypothesis that warrants future experimental validation.

Table 2: Inhibitory Activity of Formylchromone Derivatives against PTP1B

| Compound | IC50 (µM) against PTP1B | Reference |

|---|---|---|

| Formylchromone | 73 | nih.gov |

| Most potent formylchromone derivative | 4.3 | nih.gov |

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major strategy for treating inflammatory diseases. nih.govyoutube.com The anti-inflammatory potential of this compound derivatives can be inferred from studies on related flavonoid and chromone structures.

Flavonoids have been investigated as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another enzyme in the inflammatory cascade. d-nb.inforesearchgate.net Certain synthesized flavonoids have demonstrated better selectivity towards COX-2 compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, with less than 50% inhibition against COX-1 at tested concentrations. researchgate.net This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. rsc.org

The introduction of fluorine into bioactive molecules has been shown to enhance their anti-inflammatory properties. For instance, a fluorine-modified rutaecarpine (B1680285) derivative was identified as a COX-2-selective inhibitor. nih.gov This compound demonstrated anti-inflammatory activity both in vitro and in vivo. nih.gov A series of novel chromone-sulfonamide derivatives have also been synthesized and shown to inhibit both COX and inducible nitric oxide synthase (iNOS), another pro-inflammatory enzyme. researchgate.net

These findings suggest that this compound derivatives are promising candidates for the development of novel anti-inflammatory agents, potentially acting as selective COX-2 inhibitors.

Table 3: COX-2 Inhibitory Activity of Selected Flavonoid and Fluorinated Compounds

| Compound | Target | Inhibitory Activity | Reference |

|---|---|---|---|

| NPC6 (Flavonoid) | COX-2 | Better selectivity than Indomethacin | researchgate.net |

| NPC7 (Flavonoid) | COX-2 | Most promising, SI = 5.661 | d-nb.inforesearchgate.net |

| Fluoro-2-Methoxyrutaecarpine (F-RUT) | COX-2 | 20% reduction in COX-2 activity at 20 µM | nih.gov |

| Compound 4a (Chromone-sulfonamide) | COXs/iNOS | IC50 = 28.83 ± 0.06 µM (PGE2) | researchgate.net |

Antimicrobial Activity Assessments

The search for new antimicrobial agents is a global health priority. The potential of this compound derivatives in this area is being explored, particularly against significant pathogens like Mycobacterium tuberculosis.

Tuberculosis remains a major infectious disease worldwide, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. nih.gov The chroman and chromone scaffolds have shown promise in this regard.

A series of novel chromone embedded nih.govnih.govrsc.org-triazoles were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant inhibition, with the most potent compound having a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.gov

Importantly, a study on a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles reported that a fluorine-substituted derivative displayed potent activity against the H37Rv strain with a MIC of 0.39 μg/mL. rsc.orgnih.gov This compound also showed excellent activity against isoniazid-resistant clinical isolates. rsc.orgnih.gov This directly demonstrates the potential of incorporating a fluorine atom into a chroman-based structure to enhance anti-tubercular efficacy.

Furthermore, a series of chroman-hydrazone derivatives were synthesized and evaluated against M. tuberculosis H37Rv, with one compound showing significant activity. asianpubs.org The introduction of a fluorine atom into various heterocyclic compounds has been shown to enhance antimicrobial properties. researchgate.netnih.gov

Table 4: Anti-tubercular Activity of Selected Chromone and Chromanone Derivatives against M. tuberculosis H37Rv

| Compound | Structure Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6s | Chromone embedded nih.govnih.govrsc.org-triazole | 1.56 | nih.gov |

| Fluorine substituted spirooxindolopyrrolidine chromanone | Spirooxindolopyrrolidine chromanone | 0.39 | rsc.orgnih.gov |

| Compound 5c (2-chloro substituted) | Spirooxindolopyrrolidine chromanone | 0.78 | nih.gov |

| Compound 5d (4-chloro substituted) | Spirooxindolopyrrolidine chromanone | 1.56 | nih.gov |

| Ethambutol (Standard) | - | 7.64 | nih.gov |

| Rifampicin (Standard) | - | 0.24 | nih.gov |

Antibacterial Activity (e.g., against E. coli, S. aureus)

Research into the antibacterial properties of this compound derivatives against common pathogens like E. coli and S. aureus is not extensively documented in the available literature. However, studies have been conducted on related fluorinated chroman structures, investigating their efficacy against other bacterial strains. Notably, a series of fluorinated chroman-2-carboxylic acid derivatives underwent investigation for their potential as anti-tubercular agents. These compounds were screened for their in-vitro activity against Mycobacterium tuberculosis H37Rv to establish their minimum inhibitory concentration (MIC) and other inhibitory parameters. researchgate.netrku.ac.in One study utilized Ugi four-component condensation to synthesize N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide (B2491479) derivatives, which were then evaluated for this specific antibacterial application. researchgate.net

Antifungal Activity

Specific studies focusing on the in-vitro antifungal activity of this compound derivatives are limited in the reviewed scientific literature. While research exists on the antifungal properties of various heterocyclic scaffolds that may incorporate fluorine or a chroman-like ring system, dedicated investigations into this compound itself are not prominently featured. researchgate.netnih.gov For instance, studies have detailed the antifungal potential of imidazo[2,1-b] researchgate.netacs.orgasianpubs.orgthiadiazoles and N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine derivatives, but these represent different chemical classes. researchgate.netnih.gov

Anti-inflammatory Activity in Cell-Based Assays

There is a lack of specific research in the available scientific literature concerning the anti-inflammatory activity of this compound derivatives evaluated through cell-based assays. While the broader class of flavonoids, which includes the chroman structure, is known for its anti-inflammatory properties, dedicated studies measuring the effects of this compound derivatives on inflammatory markers, such as cytokine production in macrophage cell lines, have not been identified.

Antioxidant Activity

Receptor Binding and Modulation Studies

Derivatives of 3-aminochroman, particularly those featuring fluorine substitution on the benzopyran ring, have been a significant focus of research for their potential application in neuroscience. These studies primarily investigate their interaction with key proteins involved in serotonergic neurotransmission, aiming to develop novel antidepressant agents with dual-action mechanisms.

Affinity for 5-HT1A Receptor

A significant area of investigation has been the affinity of fluorinated 3-aminochroman derivatives for the 5-HT1A receptor. Research has shown that compounds incorporating a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran scaffold exhibit notable affinity for this receptor. acs.org In these molecular structures, the 3-aminochroman portion serves as the 5-HT1A pharmacophore. The binding affinity is influenced by the nature of the substituents linked to the amino group. Structure-activity relationship studies have explored how modifications to these substituents can modulate the interaction with the 5-HT1A receptor, aiming to optimize potency and selectivity. acs.org

Serotonin (B10506) Transporter (SERT) Binding

The same class of 8-fluoro-3-aminochroman derivatives has also been evaluated for its ability to bind to the serotonin transporter (SERT). acs.org In the design of dual-action antidepressant candidates, researchers have linked the 3-aminochroman core to a second pharmacophore known to interact with SERT, such as a 3-alkylindole moiety, through the common nitrogen atom. acs.org The resulting hybrid molecules were assessed for their simultaneous binding to both the 5-HT1A receptor and the serotonin transporter. One compound, designated 26a in a study, which combines the 5-carbamoyl-8-fluoro-3-aminochroman core with a 3-alkylindole group, was identified as a particularly potent and selective agent with dual affinity. This compound was shown to produce acute and rapid increases in serotonin levels in the rat frontal cortex, confirming in-vivo target engagement. acs.org

| Compound Class | Core Scaffold | Linked Moiety | Target Affinity | Key Findings |

| Dual-action Aminochroman Derivatives | 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran | 3-Alkylindole | 5-HT1A and SERT | Compound 26a showed high potency and selectivity for both targets. acs.org |

Structure-Activity Relationship (SAR) Analyses in Pre-Clinical Contexts

The exploration of the structure-activity relationships (SAR) of this compound derivatives and their analogs is crucial for optimizing their biological efficacy and selectivity. By systematically modifying the chemical structure of these compounds, researchers can identify key molecular features that govern their interactions with biological targets.

Exploration of Substituent Effects on Biological Efficacy and Selectivity

The introduction of a fluorine atom at the 3-position of the chroman scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its biological activity. Studies on related fluorinated chroman-4-ones have provided valuable insights into the effects of fluorine substitution. For instance, a series of fluorinated 2-arylchroman-4-ones were synthesized and evaluated for their antiviral activity against the influenza A virus. Among these, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one demonstrated the highest potency, suggesting that multiple fluorine substitutions can be beneficial for this specific biological activity. nih.gov

The position and nature of other substituents on the chroman ring and any appended aryl groups also play a critical role in determining the biological efficacy and selectivity. In a study of chromane (B1220400) propionic acid analogues as GPR120 agonists, it was found that the presence of one or two fluorine atoms on the terminal phenyl ring attached to the chromane nucleus improved potency and selectivity over the related GPR40 receptor. researchgate.net This highlights the nuanced effects of fluorine substitution, where its impact is dependent on its location within the molecular scaffold.

Furthermore, research on 3-amino-chromane derivatives as sigma-1 (σ1) receptor ligands has underscored the importance of stereochemistry at the 3-position. It was observed that ligands with a (3R,4R) absolute stereochemistry exhibited higher affinity and greater selectivity for the σ1 receptor over the TMEM97 receptor. This indicates that the spatial arrangement of substituents at and near the 3-position is a key determinant of receptor binding and selectivity.

The following table summarizes the inhibitory activities of selected fluorinated 2-arylchroman-4-one derivatives against the influenza A/Puerto Rico/8/34 (H1N1) virus, illustrating the impact of fluorine substitution patterns on antiviral potency.

| Compound | Substituents | IC50 (µM) nih.gov |

| 1 | 6,8-difluoro, 2-(4-(trifluoromethyl)phenyl) | 6 |

| 2 | 6-fluoro, 2-phenyl | >200 |

| 3 | 6-fluoro, 2-(4-fluorophenyl) | 50 |

| 4 | 8-fluoro, 2-phenyl | >200 |

SAR in Ligand-Receptor and Enzyme-Inhibitor Interactions

The interactions between this compound derivatives and their biological targets are governed by a combination of factors, including the electronic properties and steric bulk of the substituents. The fluorine atom, with its high electronegativity and small van der Waals radius, can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can significantly influence binding affinity and specificity.

In the context of enzyme inhibition, studies on related fluorinated isoflavanones (3-phenylchroman-4-ones) as aromatase inhibitors have been particularly informative. Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. It was discovered that 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) was a potent aromatase inhibitor. Molecular docking studies suggested that the fluorine atom at the 6-position could engage in favorable interactions within the enzyme's active site, contributing to its inhibitory activity.

The binding of 3-amino-chromane derivatives to the σ1 receptor provides another example of specific ligand-receptor interactions. The SAR studies revealed that phenethylamine-containing 3-amino-chromanes with low nanomolar affinities for the σ1 receptor could be developed. The selectivity of these ligands was influenced by the substituents on the chromane core and the stereochemistry at the 3- and 4-positions.

The table below presents the binding affinities (Ki) of representative 3-amino-chromane derivatives for the σ1 receptor, highlighting the influence of substituents on receptor affinity.

| Compound | Stereochemistry | Substituents | Ki (nM) |

| (3R,4R)-3a | (3R,4R) | 3-amino, 4-phenyl | 2.5 |

| (3S,4S)-3a | (3S,4S) | 3-amino, 4-phenyl | 15 |

| (3R,4R)-3o | (3R,4R) | 3-amino, 4-(4-methoxyphenyl) | 2.0 |

| (3R,4R)-3q | (3R,4R) | 3-amino, 4-(4-chlorophenyl) | 1.8 |

Mechanistic Insights from In Vitro and In Silico Studies

In vitro and in silico studies have been instrumental in elucidating the potential mechanisms of action of this compound derivatives. These studies provide a molecular-level understanding of how these compounds interact with their biological targets and exert their effects.

In vitro assays, such as enzyme inhibition and cell-based proliferation assays, offer direct evidence of a compound's biological activity. For example, the evaluation of fluorinated 2-arylchroman-4-ones against influenza virus in cell culture confirmed their antiviral potential. nih.gov Similarly, the anti-proliferative effects of certain isoflavan (B600510) derivatives have been demonstrated in various cancer cell lines, as detailed in patent literature. google.com

In silico techniques, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes of these ligands within the active sites of their target proteins. These computational methods can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, molecular docking studies of furochromone and benzofuran (B130515) derivatives targeting the VEGFR-2 tyrosine kinase have been used to correlate the calculated binding fitness with the experimentally observed inhibitory activity (IC50 values). rsc.org Such computational analyses can guide the rational design of more potent and selective inhibitors.

The strategic placement of fluorine atoms can also influence the metabolic stability of the parent molecule. Fluorine is often introduced to block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. Computational predictions of absorption, distribution, metabolism, and excretion (ADME) properties are frequently employed in the early stages of drug discovery to assess the drug-like potential of novel compounds, including fluorinated chroman derivatives.

Future Directions and Emerging Research Avenues in 3 Fluorochroman Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of 3-Fluorochroman synthesis is increasingly geared towards "green chemistry" principles, aiming to reduce environmental impact, improve safety, and increase efficiency. dovepress.comnumberanalytics.com Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF), which pose significant handling risks and generate substantial waste. dovepress.comcas.cn The development of safer, more environmentally benign fluorinating agents and catalytic systems is a major research priority.

Key emerging trends in sustainable synthesis include:

Flow Chemistry: Continuous flow reactors offer significant advantages for handling challenging reagents, including fluorinating gases. rsc.org This technology allows for precise control over reaction parameters (temperature, pressure, reaction time), improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.org The use of flow chemistry can minimize waste and enable safer, more scalable production of this compound intermediates. rsc.org

Electrochemical Fluorination: This method provides a reagent-free approach to fluorination by using electricity to drive the reaction at an electrode surface in the presence of a fluoride source. numberanalytics.com Electrochemical methods can often be performed under mild conditions, avoiding the need for harsh reagents and reducing waste generation. numberanalytics.com

Biocatalysis and Renewable Feedstocks: There is growing interest in using enzymes as catalysts for key synthetic steps, which can offer high selectivity under mild, aqueous conditions. Furthermore, the synthesis of chemical building blocks from renewable biomass sources, such as chitin (B13524) or lignin, is a cornerstone of green chemistry. researchgate.netrsc.org Future research may explore pathways to synthesize the chroman core or its precursors from bio-derived materials, significantly reducing the carbon footprint associated with its production. researchgate.net

Metal-Free Catalysis: The development of metal-free catalytic systems, for instance using hydrogen bonding in solvents like hexafluoroisopropanol (HFIP) to activate fluorinating agents, represents a significant advance. le.ac.uk These methods avoid the costs and potential toxicity associated with heavy metal catalysts.

These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes, making the production of this compound derivatives more viable for broad application. cas.cn

Exploration of New Biological Targets for this compound Derivatives

The introduction of a fluorine atom can significantly modulate the physicochemical properties of the chroman scaffold, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com This has spurred research into a wide range of therapeutic areas. While initial studies have shown promise, the exploration of new biological targets is a vibrant and ongoing field of research.

Future research is likely to focus on the following areas:

Antiviral Agents: Recent studies have identified fluorinated 2-arylchroman-4-ones as potent inhibitors of the influenza A virus. nih.gov For example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one has shown significant activity against various influenza strains, including H1N1 and H5N2. nih.gov This success opens the door for designing new this compound derivatives to target other viral proteins and pathogens.

Anticancer Therapeutics: The chroman structure is a privileged scaffold in anticancer drug discovery. Fluorinated derivatives have shown potential by targeting various mechanisms. For instance, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) was identified as a potent inhibitor of aromatase, an enzyme implicated in hormone-dependent breast cancer. nih.gov Future work could involve target deconvolution studies using techniques like chemical proteomics to identify the specific binding partners of active this compound compounds in cancer cells. evitachem.com

Anti-Infective Agents: Beyond viruses, fluorinated flavonoids (which contain the chroman core) exhibit antibacterial and antiparasitic properties. nih.gov They can inhibit bacterial enzymes and efflux pumps, potentially overcoming antibiotic resistance. nih.gov A promising strategy for developing new therapies for tropical diseases like leishmaniasis and trypanosomiasis involves targeting parasite-specific enzymes such as trypanothione (B104310) reductase. nih.gov The unique properties of this compound could be leveraged to design selective inhibitors of such microbial targets.

Metabolic Diseases: Derivatives of the related 3-arylcoumarins have been investigated as potential anti-diabetic agents, showing inhibitory activity against α-glucosidase and the formation of advanced glycation end-products (AGEs). nih.gov This suggests that this compound derivatives could be explored for similar activities, offering new avenues for managing diabetes and its complications.

| Potential Therapeutic Area | Example Biological Target/Mechanism | Relevant this compound Derivative Class | Supporting Evidence Index |

|---|---|---|---|

| Antiviral (Influenza) | Inhibition of influenza A virus replication | Fluorinated 2-arylchroman-4-ones | nih.gov |

| Anticancer (Breast Cancer) | Aromatase Inhibition | Fluorinated 3-pyridinylchroman-4-ones | nih.gov |

| Antiparasitic (Leishmaniasis) | Trypanothione Reductase Inhibition | General fluorinated chroman scaffold | nih.gov |

| Anti-diabetic | α-Glucosidase Inhibition, AGEs Formation Inhibition | Analogy from related 3-arylcoumarins | nih.gov |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the three-dimensional structure, electronic properties, and dynamic behavior of this compound is crucial for rational drug design and materials development. Advanced analytical and computational methods are providing unprecedented insights.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for characterizing organofluorine compounds like this compound. numberanalytics.comnumberanalytics.com The ¹⁹F nucleus has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.orgaiinmr.com Its large chemical shift range (around 800 ppm) makes it extremely sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's structure. wikipedia.org Researchers use ¹⁹F NMR to confirm the successful incorporation of fluorine, elucidate molecular structure, and monitor reaction progress in real-time. numberanalytics.comaiinmr.com Advanced techniques like ¹H-¹⁹F heteronuclear correlation spectroscopy (HOESY) can even provide through-space information, helping to define the molecule's conformation. wikipedia.org

| Property of ¹⁹F Nucleus | Significance for Spectroscopy | Reference Index |

|---|---|---|

| Spin (I) | ½ (Allows for sharp NMR signals) | wikipedia.org |

| Natural Abundance | 100% (Maximizes signal intensity without isotopic enrichment) | wikipedia.orgaiinmr.com |

| High Gyromagnetic Ratio | High sensitivity, comparable to ¹H NMR | wikipedia.org |

| Large Chemical Shift Range (~800 ppm) | Highly sensitive to subtle changes in the chemical environment | wikipedia.org |

| No Endogenous Background | Absence of natural fluorine compounds in biological systems provides a clear window for imaging and in vivo studies | nih.gov |

Ultrafast Spectroscopy: Techniques such as time-resolved infrared (TRIR) spectroscopy allow researchers to observe molecular vibrations and dynamics on incredibly short timescales (femtoseconds). numberanalytics.comspectroscopyonline.com This can provide fundamental insights into the reaction mechanisms of this compound synthesis or its interaction with a biological target.

Computational Chemistry: Quantum mechanical calculations and molecular dynamics simulations are becoming indispensable. These methods can predict NMR chemical shifts, calculate bond energies, model the conformation of this compound derivatives, and simulate their binding to protein targets. This in silico analysis helps rationalize experimental findings and guide the design of new molecules with improved properties.

The synergy between these advanced spectroscopic and computational methods enables a much deeper understanding of structure-property relationships, accelerating the development of new applications for this compound.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by analyzing vast datasets to identify patterns and make predictions that are beyond human intuition. frontiersin.orgnih.gov The application of these tools to this compound chemistry promises to significantly accelerate the pace of discovery.

Key applications include:

Reaction Optimization and Synthesis Planning: ML models can be trained on large databases of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a specific this compound derivative, thereby improving yield and reducing the number of experiments needed. beilstein-journals.orgresearchgate.netchemrxiv.org AI can also assist in retrosynthesis, proposing novel and efficient synthetic pathways to target molecules. beilstein-journals.org

Predictive Modeling for Drug Discovery: AI algorithms can predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of virtual this compound derivatives before they are ever synthesized. nih.govmdpi.com This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecular structures optimized for specific biological targets and desired properties. nih.govharvard.edu This powerful approach can explore novel chemical space around the this compound scaffold to create innovative drug candidates. harvard.edu

Analysis of Spectroscopic Data: The integration of AI with spectroscopy can enhance data analysis. spectroscopyonline.com ML algorithms can help interpret complex spectra, identify subtle patterns, and correlate spectral features with specific molecular properties or biological activities. spectroscopyonline.com

| AI/ML Application Area | Specific Task in this compound Research | Potential Impact | Reference Index |

|---|---|---|---|

| Reaction Optimization | Predicting optimal yields and conditions for fluorination and cyclization reactions. | Reduced development time; higher efficiency; lower cost. | beilstein-journals.orgresearchgate.net |

| Virtual Screening | Predicting the binding affinity of a library of virtual this compound derivatives to a specific biological target. | Faster identification of lead compounds. | nih.govnih.gov |

| ADMET Prediction | Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of new derivatives. | Early deselection of candidates likely to fail in later stages. | nih.gov |

| De Novo Design | Generating novel this compound-based structures with desired anti-viral or anti-cancer properties. | Discovery of novel intellectual property and more effective therapeutics. | harvard.edu |

The integration of AI and ML is not a replacement for experimental chemistry but a powerful synergistic tool. By guiding experimental design and extracting maximum value from data, these computational approaches are set to become central to the future of this compound research.

Q & A

Q. How can researchers validate the stability of this compound under long-term storage conditions?